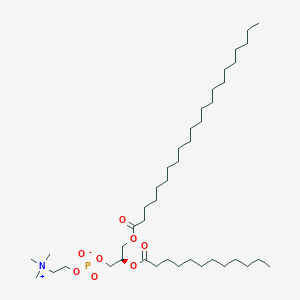
2-Nitro-4-(trifluoromethyl)benzaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Nitro-4-(trifluoromethyl)benzaldehyde and related compounds often involves photochemical reaction mechanisms and catalytic oxidation processes. For instance, the photochemical reactions of 2-nitrobenzyl compounds can yield nitroso derivatives through mechanisms involving proton transfer and cyclization to intermediates (Gáplovský et al., 2005). Another approach involves the catalytic oxidation of benzyl alcohol to benzaldehyde using NiFe2O4 nanoparticles under mild conditions, showcasing a versatile method for synthesizing benzaldehyde derivatives (Iraqui et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, reveals planar and parallel fragments linked through an ethylene bridge, providing insight into the structural characteristics of nitrobenzaldehyde derivatives (Clegg et al., 1999).
Chemical Reactions and Properties
Chemical reactions involving 2-Nitro-4-(trifluoromethyl)benzaldehyde derivatives can lead to a variety of products. For example, reactions with stabilized sulfur ylides have been shown to produce highly stereoselective synthesis of 2,3-epoxy-amides, highlighting the compound's reactivity and potential for creating complex molecules (Fernandez et al., 1990).
Physical Properties Analysis
The physical properties of compounds related to 2-Nitro-4-(trifluoromethyl)benzaldehyde, such as solubility and thermal behavior, are crucial for their application in various fields. Studies on molecular adducts have provided valuable information on their solubility, thermal stability, and potential for opto-electronic applications (Karthick et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and catalytic activity, of derivatives of 2-Nitro-4-(trifluoromethyl)benzaldehyde have been explored in various studies. For instance, nickel-catalyzed homoallylation of aldehydes with 1,3-dienes has demonstrated the compound's utility in synthesizing complex molecules with high regio- and stereoselectivity (Kimura et al., 2006).
Aplicaciones Científicas De Investigación
Photochemical Reaction Mechanisms
One study delves into the photochemical reaction mechanisms of 2-nitrobenzyl compounds, revealing that 2-nitrobenzyl alcohol can yield 2-nitroso benzaldehyde through a dual proton transfer process when irradiated in various solvents. This reaction, investigated through laser flash photolysis and time-resolved infrared spectroscopy, provides insights into the versatility of nitrobenzyl compounds in photochemical applications (Gáplovský et al., 2005).
Catalysis and Synthesis
Another study highlights the catalytic potential of basic carbons in the condensation of benzaldehyde and its derivatives with ethyl cyanoacetate, demonstrating the production of dihydropyridine derivatives. This "green" and "clean" method underscores the importance of 2-nitrobenzaldehyde derivatives in creating intermediates for pharmaceutical applications, emphasizing the expanding practical applications of these compounds (Perozo-Rondón et al., 2006).
Asymmetric Henry Reaction
Research into the asymmetric Henry reaction between benzaldehyde derivatives and nitromethane has been developed, finding that certain diamine ligands combined with copper (II) can induce enantioselectivity. This process illustrates the potential of 2-nitro-4-(trifluoromethyl)benzaldehyde derivatives in synthesizing enantiomerically enriched compounds, a crucial aspect of medicinal chemistry (El-Asaad et al., 2017).
Selective Oxidation Catalysis
A study on NiFe2O4 nanoparticles as catalysts for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions further underscores the versatility of benzaldehyde derivatives in catalysis. The research demonstrates the efficiency of such catalysts in organic synthesis, highlighting their reusability and the potential for green chemistry applications (Iraqui et al., 2020).
Increasing Yield in Nitration Processes
Additionally, an investigation into increasing the yield of 2-nitrobenzaldehyde through the nitration of benzaldehyde by mixed acid presents a chemical and safety examination of the process. This study aims to optimize the yield of an important intermediate while mitigating the risks associated with nitration reactions, reflecting the compound's significance in industrial chemistry (Somma et al., 2014).
Safety And Hazards
2-Nitro-4-(trifluoromethyl)benzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation. It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ . Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
2-nitro-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)6-2-1-5(4-13)7(3-6)12(14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSYMGKKRHIYIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457268 | |
| Record name | 2-Nitro-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-(trifluoromethyl)benzaldehyde | |
CAS RN |
109466-87-7 | |
| Record name | 2-Nitro-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitro-4-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate](/img/structure/B33741.png)




